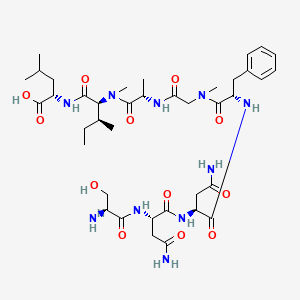

SNNF(N-Me)GA(N-Me)IL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H62N10O12 |

|---|---|

Molecular Weight |

863.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C39H62N10O12/c1-8-21(4)32(36(57)47-28(39(60)61)14-20(2)3)49(7)37(58)22(5)43-31(53)18-48(6)38(59)27(15-23-12-10-9-11-13-23)46-35(56)26(17-30(42)52)45-34(55)25(16-29(41)51)44-33(54)24(40)19-50/h9-13,20-22,24-28,32,50H,8,14-19,40H2,1-7H3,(H2,41,51)(H2,42,52)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,57)(H,60,61)/t21-,22-,24-,25-,26-,27-,28-,32-/m0/s1 |

InChI Key |

NNFBFJNXAVXCNY-GIFGIEFFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Architecture of SNNF(N-Me)GA(N-Me)IL: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structure of the peptide SNNF(N-Me)GA(N-Me)IL, a rationally designed, non-amyloidogenic, and non-cytotoxic derivative of a core sequence of the human Islet Amyloid Polypeptide (IAPP). This document is intended for researchers, scientists, and drug development professionals engaged in the study of amyloid diseases and peptide therapeutics.

Introduction to this compound

This compound is a synthetic peptide analog of the IAPP fragment SNNFGAIL. IAPP is a 37-residue hormone that can aggregate into amyloid fibrils, a process associated with the pathology of type II diabetes. The native SNNFGAIL sequence is known to be amyloidogenic and cytotoxic. The strategic incorporation of two N-methyl groups into the peptide backbone at specific locations—on the Glycine (G) and Alanine (A) residues—disrupts the hydrogen bonding necessary for the formation of β-sheets, which are the hallmark of amyloid fibrils. This modification renders the peptide non-amyloidogenic and non-cytotoxic, and positions it as a potential inhibitor of IAPP amyloid formation.[1]

Chemical Structure and Properties

The primary structure of this compound consists of the amino acid sequence: Serine - Asparagine - Asparagine - Phenylalanine - N-methyl Glycine - N-methyl Alanine - Isoleucine - Leucine. The key structural feature is the substitution of the amide proton with a methyl group at the peptide bonds preceding Glycine and Alanine.

Structural Diagram

The following diagram illustrates the chemical structure of this compound.

Caption: Linear sequence of this compound.

A more detailed representation of the N-methylated peptide bonds is provided below to highlight the key modification.

Caption: Diagram of an N-methylated peptide bond.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Data Source |

| Amino Acid Sequence | Ser-Asn-Asn-Phe-(N-Me)Gly-(N-Me)Ala-Ile-Leu | [1] |

| Molecular Formula | C42H69N11O11 | Calculated |

| Average Molecular Weight | 916.07 g/mol | Calculated |

| Secondary Structure | Devoid of β-sheet structure | [1] |

| Amyloidogenicity | Non-amyloidogenic | [1] |

| Cytotoxicity | Non-cytotoxic | [1] |

Experimental Protocols

The synthesis and characterization of this compound were conducted as described in the primary literature.[1]

Peptide Synthesis

The peptide was synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The specific protocol for incorporating N-methylated amino acids involves the use of protected N-methylated amino acid building blocks during the automated synthesis cycles.

Workflow for Solid-Phase Peptide Synthesis:

Caption: General workflow for solid-phase peptide synthesis.

Peptide Purification and Characterization

Purification: The crude peptide was purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization: The purity and identity of the synthesized peptide were confirmed by analytical RP-HPLC and mass spectrometry.

Structural Analysis

Fourier Transform-Infrared Spectroscopy (FT-IR): FT-IR was used to assess the secondary structure of the peptide in the solid state. The absence of a characteristic amide I band for β-sheets confirmed the non-amyloidogenic nature of this compound.[1]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to study the conformation of the peptide in solution and to monitor its interaction with the native amyloidogenic sequences.[1]

Amyloid Formation Assays

Congo Red (CR) Staining: This assay was used to detect the presence of amyloid fibrils. This compound did not show the characteristic apple-green birefringence under polarized light, indicating the absence of amyloid fibrils.[1]

Electron Microscopy (EM): Transmission electron microscopy was utilized to visualize the morphology of the peptide aggregates. No fibrillar structures were observed for this compound.[1]

Cytotoxicity Assay

The effect of the peptide on cell viability was assessed using a standard cell-based assay. This compound was found to be non-cytotoxic.[1]

Mechanism of Action as an Inhibitor

The design of this compound is based on the principle of disrupting the intermolecular hydrogen bonding required for the elongation of β-sheets. By N-methylating two amide bonds on the same side of the putative β-strand, the peptide is unable to self-assemble into amyloid fibrils. However, the unmodified "contact sides" of the peptide can still interact with the native amyloidogenic sequences, thereby inhibiting their aggregation.[1]

Inhibition of Amyloid Formation Pathway:

Caption: Proposed mechanism of amyloid inhibition.

Conclusion

This compound represents a successful application of structure-based design to create a non-amyloidogenic and non-cytotoxic peptide from a highly amyloidogenic precursor. Its ability to inhibit the aggregation of native IAPP sequences highlights the potential of selective N-methylation as a strategy for developing therapeutics against amyloid diseases.[1] Further investigation into the pharmacokinetics and in vivo efficacy of this and similar N-methylated peptides is warranted.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Methylated Peptides: A Case Study on SNNF(N-Me)GA(N-Me)IL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of N-methylated peptides, using the hypothetical peptide mimetic SNNF(N-Me)GA(N-Me)IL as a core example. Due to the novelty of this specific sequence, this document draws upon established protocols for solid-phase peptide synthesis (SPPS) of N-methylated peptides and their subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, often enhancing pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] This guide will detail the experimental protocols, present data in a structured format, and provide visual workflows to aid in the successful synthesis and purification of these complex molecules.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the routine production of peptides.[4][5] The synthesis of N-methylated peptides, however, presents unique challenges, including difficult coupling steps onto the N-methylated amino acid.[1][6] This section outlines a typical Fmoc-based SPPS workflow for the synthesis of this compound.

Experimental Protocol: Fmoc-SPPS of this compound

This protocol is a generalized procedure and may require optimization based on the specific properties of the peptide sequence.

Materials:

-

Fmoc-L-Leu-Wang resin (or other suitable resin for a C-terminal carboxylic acid)

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Ile-OH)

-

Fmoc-N-Me-Gly-OH and Fmoc-N-Me-Ala-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or PyBOP/HOAt[6]

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound leucine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (Fmoc-Ile-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin as described in step 3.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence: Ala, Gly, Phe, Asn, Ser.

-

N-Methylated Amino Acid Coupling: The coupling of an amino acid onto an N-methylated residue is often slower.

-

Final Deprotection: After the final amino acid (Ser) is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Synthesis Workflow Diagram

References

- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. What is Solid-phase Peptide Synthesis? [powdersystems.com]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of SNNF(N-Me)GA(N-Me)IL: A Technical Guide to the Inhibition of Amyloid Aggregation

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for the synthetic peptide SNNF(N-Me)GA(N-Me)IL. Designed for researchers, scientists, and professionals in drug development, this document details the inhibitory action of this N-methylated peptide against the aggregation of the amyloidogenic peptide SNNFGAIL, a key fragment of the human islet amyloid polypeptide (IAPP), also known as amylin.

Introduction: Targeting Amyloid Aggregation in Type 2 Diabetes

This compound is a rationally designed peptide inhibitor. Its sequence is derived from the amyloidogenic core of human IAPP, SNNFGAIL. The parent peptide, SNNFGAIL, has been shown to form cytotoxic amyloid fibrils, a pathological hallmark associated with the loss of pancreatic β-cells in type 2 diabetes. The strategic N-methylation at the Glycine and Isoleucine residues confers upon this compound the ability to act as a potent inhibitor of this amyloid fibrillization process. Unlike its parent peptide, this compound is soluble and does not form amyloid fibrils itself.

Core Mechanism of Action: Capping and Disruption of Amyloid Fibril Elongation

The primary mechanism of action of this compound is the inhibition of amyloid fibril formation of the native SNNFGAIL peptide. This is achieved through a "capping" mechanism. The N-methylated peptide recognizes and binds to the growing ends of the amyloid fibrils formed by the native peptide. However, the presence of the N-methyl groups on the peptide backbone of this compound disrupts the hydrogen bonding network that is essential for the propagation of the β-sheet structure of the amyloid fibril. This effectively terminates the elongation of the fibril, preventing the formation of mature, toxic amyloid plaques.

Molecular dynamics simulations of similar N-methylated peptide inhibitors suggest that they can bind to amyloid protofilaments at multiple sites, including the edges, the exposed faces, and between the layers of the growing fibril. This multi-faceted binding can lead to not only the inhibition of longitudinal growth but also the disruption of lateral assembly and even the disassembly of existing fibrils.

Quantitative Data on Inhibitory Activity

| Parameter | Value | Assay Method | Target Peptide | Reference |

| IC50 (Fibril Elongation) | ~1 µM | Thioflavin T (ThT) Assay | WT-amylin | [1] |

| IC50 (Cytotoxicity) | ~50 µM | MTT Assay | WT-amylin | [1] |

| Inhibition of Aggregation | >85% | Thioflavin T (ThT) Assay | Amylin | [2] |

Key Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the inhibitory mechanism of action of N-methylated amyloid inhibitors like this compound.

Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation

This assay is used to monitor the kinetics of amyloid fibril formation in the presence and absence of the inhibitor.

Materials:

-

SNNFGAIL peptide

-

This compound inhibitor peptide

-

Thioflavin T (ThT) stock solution (1 mM in dH2O)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: 450 nm, Emission: 485 nm)

Protocol:

-

Prepare fresh solutions of SNNFGAIL and this compound in PBS.

-

In a 96-well plate, set up reactions containing a final concentration of 25 µM SNNFGAIL and varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM).

-

Add ThT to each well to a final concentration of 25 µM.

-

Seal the plate and incubate at 37°C with continuous shaking (600 rpm).

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for a period of 24-48 hours.

-

Plot the fluorescence intensity against time to obtain aggregation curves. The lag time and the maximum fluorescence intensity are key parameters to assess inhibition.

Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is used to visualize the morphology of amyloid fibrils and to confirm the inhibitory effect of this compound.

Materials:

-

Aged solutions of SNNFGAIL with and without this compound from the ThT assay.

-

Copper grids (300 mesh, carbon-coated).

-

2% (w/v) Uranyl acetate solution.

-

Filter paper.

-

Transmission Electron Microscope.

Protocol:

-

Apply a 5 µL aliquot of the aged peptide solution onto a copper grid and allow it to adsorb for 60 seconds.

-

Wick away the excess sample using filter paper.

-

Wash the grid with 10 µL of deionized water and wick away the excess.

-

Stain the grid with 5 µL of 1% uranyl acetate for 30 seconds and wick away the excess stain.

-

Allow the grid to air-dry completely.

-

Examine the grid under a Transmission Electron Microscope operating at an appropriate voltage (e.g., 300 kV).

-

Capture images to observe the presence, absence, and morphology of amyloid fibrils.

MTT Assay for Cell Viability and Cytotoxicity

This assay assesses the ability of this compound to rescue cells from the cytotoxic effects of SNNFGAIL aggregates.

Materials:

-

Pancreatic β-cell line (e.g., MIN6).

-

SNNFGAIL and this compound peptides.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Cell culture medium.

-

Solubilization buffer (e.g., 20% SDS in 50% DMF).

-

96-well cell culture plate.

-

Microplate reader (absorbance at 570 nm).

Protocol:

-

Seed pancreatic β-cells in a 96-well plate at a density of 1x10^4 cells/well and culture for 24 hours.

-

Treat the cells with pre-aggregated SNNFGAIL (e.g., 10 µM) in the presence or absence of varying concentrations of this compound for 24 hours.

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Visualizations of Signaling Pathways and Experimental Workflows

Figure 1: Mechanism of amyloid inhibition by this compound.

Figure 2: Workflow for the Thioflavin T (ThT) assay.

Figure 3: Workflow for the MTT cytotoxicity assay.

References

Discovery and history of SNNF(N-Me)GA(N-Me)IL

An in-depth technical guide on the discovery and history of the specific peptide SNNF(N-Me)GA(N-Me)IL cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a peptide with this exact sequence. This suggests that "this compound" may be a novel or internally designated compound that has not yet been described in published research.

However, it is possible to provide a broader technical overview of N-methylated peptides, which is the class of compounds to which this compound belongs. This guide will be valuable for researchers, scientists, and drug development professionals interested in the core principles and applications of this important class of therapeutic peptides.

A Technical Guide to N-Methylated Peptides

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a critical strategy in medicinal chemistry for enhancing the therapeutic properties of peptide-based drugs.[1] This modification significantly improves stability, bioavailability, and receptor binding affinity.[1]

The Challenge of Peptide Therapeutics

Peptides offer high specificity and potency as drug candidates but are often limited by poor pharmacokinetic properties, such as a short in-vivo half-life and lack of oral availability.[2] N-methylation is a key strategy to overcome these limitations.[2][3]

Advantages of N-Methylation

The introduction of N-methyl groups can lead to several beneficial changes in a peptide's properties:

-

Enhanced Metabolic Stability: N-methylation protects the peptide backbone from enzymatic degradation, leading to a longer plasma half-life.[4]

-

Improved Membrane Permeability: The increased lipophilicity and altered conformational flexibility due to N-methylation can enhance a peptide's ability to cross cell membranes.[5]

-

Increased Oral Bioavailability: By improving metabolic stability and permeability, N-methylation can lead to significantly increased oral bioavailability. For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide demonstrated 10% oral bioavailability.[2][3]

-

Modulation of Receptor Binding and Selectivity: N-methylation can influence the peptide's conformation, which in turn can affect its binding affinity and selectivity for different receptor subtypes.[1][2] For example, multiple N-methylation of a cyclic hexapeptide integrin antagonist increased its selectivity for different integrin subtypes.[2]

Experimental Protocols in N-Methylated Peptide Research

The development of N-methylated peptides involves specialized synthetic and analytical techniques.

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides has been a significant area of research, with advancements aimed at simplifying the process.

-

Solid-Phase Peptide Synthesis (SPPS): Modern methods have been developed for the rapid and inexpensive synthesis of N-methylated peptides on a solid support.[2] A three-step procedure for N-methylation is often integrated into the standard SPPS strategy.[5] Optimized methods have drastically reduced the time required for the N-methylation procedure.[5]

-

Solution-Phase Synthesis: Simplified methods for the synthesis of N-methylated amino acids in solution have also been established, using mild conditions that are compatible with a wide range of protecting groups.[2]

Experimental Workflow for Characterization

A typical workflow for the discovery and characterization of a novel N-methylated peptide would involve several key stages.

Caption: A generalized experimental workflow for the development of N-methylated peptides.

Quantitative Data for N-Methylated Peptides

While specific data for this compound is unavailable, the following table presents hypothetical comparative data for a generic parent peptide and its N-methylated analog to illustrate the typical improvements observed.

| Parameter | Parent Peptide | N-Methylated Analog | Fold Improvement |

| Receptor Binding Affinity (Ki, nM) | 50 | 15 | 3.3x |

| In Vitro Metabolic Half-life (t½, min) | 10 | 180 | 18x |

| Cell Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 5.0 | 10x |

| Oral Bioavailability (%) | <1 | 15 | >15x |

Signaling Pathways

The specific signaling pathway modulated by this compound is unknown. However, N-methylated peptides are often designed to target G-protein coupled receptors (GPCRs) or other cell surface receptors. The binding of the peptide to its receptor would typically initiate an intracellular signaling cascade.

Caption: A generic GPCR signaling pathway often targeted by therapeutic peptides.

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

SNNF(N-Me)GA(N-Me)IL literature review and key papers

An In-depth Technical Guide on the Physicochemical Properties of SNNF(N-Me)GA(N-Me)IL

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNNF(N-Me)GA(N-Me)IL is a doubly N-methylated peptide, identified as a derivative of an amyloidogenic and cytotoxic fragment of Islet Amyloid Polypeptide (IAPP). IAPP, also known as amylin, is a 37-residue peptide hormone co-secreted with insulin by pancreatic β-cells. The aggregation of IAPP into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death. The sequence SNNFGAIL corresponds to residues 23-30 of human IAPP, a region known to be critical for its amyloidogenic properties.

N-methylation, the substitution of a backbone amide proton with a methyl group, is a strategic modification in peptide chemistry. It is known to enhance metabolic stability by reducing susceptibility to proteolytic degradation, improve membrane permeability, and modulate the conformational landscape of peptides, thereby affecting their aggregation propensity and biological activity. Understanding the physicochemical properties of this compound is therefore crucial for elucidating its potential role as a modulator of IAPP aggregation and for any therapeutic development.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound based on its amino acid composition.

| Property | Estimated Value/Characteristic |

| Molecular Formula | C₄₅H₇₄N₁₂O₁₁ |

| Molecular Weight | 975.15 g/mol |

| Amino Acid Sequence | Ser-Asn-Asn-Phe-(N-Me)Gly-Ala-(N-Me)Ile-Leu |

| Isoelectric Point (pI) | Approximately 5.5 - 6.0 (The peptide is neutral, with no acidic or basic side chains. The terminal charges will dictate the pI, which is typically in the slightly acidic to neutral range for such peptides.) |

| Solubility | Expected to have low solubility in aqueous buffers at neutral pH due to its high hydrophobicity and neutral charge. Solubilization may require organic co-solvents like DMSO or DMF, or the use of acidic or basic conditions. |

| Lipophilicity (LogP) | Predicted to be high due to the presence of multiple hydrophobic residues (Phe, Ala, Ile, Leu) and the increased hydrophobicity conferred by N-methylation. This suggests good potential for membrane interaction and permeability. |

| Stability | N-methylation at two positions is expected to significantly increase resistance to enzymatic degradation by proteases compared to the parent peptide, leading to a longer half-life in biological fluids. |

| Aggregation Propensity | The effect of N-methylation on aggregation is complex. It can disrupt the hydrogen bonding network required for β-sheet formation, potentially inhibiting fibrillization. However, it can also stabilize specific conformations that may favor the formation of soluble oligomers, which are often the most cytotoxic species. |

Experimental Protocols

Detailed methodologies for characterizing the physicochemical properties of this compound are provided below.

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing peptides like this compound. The introduction of N-methylated amino acids presents a challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.

-

Protocol:

-

Resin: Rink Amide resin is suitable for synthesizing a C-terminally amidated peptide.

-

Amino Acid Derivatives: Commercially available Fmoc-protected N-methylated amino acids (Fmoc-(N-Me)Gly-OH and Fmoc-(N-Me)Ile-OH) are used.

-

Coupling: Standard coupling reagents like HBTU/HOBt or HATU can be used. For the coupling step onto the N-methylated residue, a stronger coupling agent like PyAOP or PyBOP may be necessary, and double coupling (repeating the coupling step) is recommended to ensure high efficiency[1]. Microwave-assisted SPPS can also enhance coupling efficiency.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

A systematic approach is required to determine the optimal solvent for this compound.

-

Protocol:

-

Initial Screening: Attempt to dissolve a small, known amount of the lyophilized peptide (e.g., 1 mg) in 1 mL of deionized water. Vortex and sonicate if necessary[2].

-

pH Adjustment: If insoluble in water, and given its neutral character, altering the pH is unlikely to significantly improve solubility.

-

Organic Co-solvents: If the peptide remains insoluble, test solubility in organic solvents. Start with a small amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the peptide, then slowly add the aqueous buffer of choice to the desired final concentration, vortexing continuously[3]. Be mindful that high concentrations of organic solvents can affect biological assays.

-

Quantification: Solubility can be quantified by preparing a saturated solution, centrifuging to pellet insoluble material, and measuring the concentration of the peptide in the supernatant using UV-Vis spectroscopy (at ~280 nm due to the Phenylalanine residue) or by RP-HPLC with a standard curve.

-

Solubility Testing Workflow

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for estimating the lipophilicity of peptides. The retention time on a nonpolar stationary phase is correlated with the peptide's hydrophobicity.

-

Protocol:

-

System: An HPLC system with a C18 column and a UV detector.

-

Mobile Phase: A gradient of an aqueous solvent (A: 0.1% TFA in water) and an organic solvent (B: 0.1% TFA in acetonitrile).

-

Procedure: The peptide is injected and eluted with a linear gradient of solvent B. The retention time is recorded.

-

Data Analysis: The retention time of this compound can be compared with a set of standard compounds with known LogP values to establish a correlation and estimate its LogP. Longer retention times indicate higher lipophilicity[4][5].

-

The stability of the peptide can be assessed in various biological media, such as human serum or plasma, or in cell culture media.

-

Protocol:

-

Incubation: Dissolve the peptide in the chosen biological medium (e.g., 80% human plasma) to a final concentration of ~100 µM. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

-

Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent, such as a cold organic solvent mixture (e.g., acetonitrile with 1% formic acid). Centrifuge to pellet the precipitated proteins[6][7].

-

Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

-

Half-life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t₁/₂) of the peptide.

-

Peptide Stability Assay Workflow

Potential Signaling Pathway Involvement

As a fragment of IAPP, this compound, particularly if it forms soluble oligomers, could induce cytotoxicity through mechanisms similar to those reported for other amyloidogenic peptides. A plausible pathway involves membrane disruption and the induction of cellular stress, leading to apoptosis.

-

Membrane Interaction and Pore Formation: The high lipophilicity of the peptide suggests it can readily interact with and insert into the cell membrane. Oligomeric forms of amyloid peptides are known to form pore-like structures, leading to unregulated ion flux (e.g., Ca²⁺ influx), which disrupts cellular homeostasis.

-

Oxidative Stress: The influx of Ca²⁺ can lead to mitochondrial dysfunction, resulting in the overproduction of reactive oxygen species (ROS). This creates a state of oxidative stress.

-

Apoptosis Induction: Elevated ROS and intracellular Ca²⁺ levels can activate pro-apoptotic signaling cascades. This includes the activation of caspases, such as caspase-3, which are key executioners of apoptosis, leading to cell death.

Proposed Cytotoxic Signaling Pathway

Conclusion

This compound is a synthetically accessible peptide with physicochemical properties that are predictable based on its structure. Its high lipophilicity and enhanced stability due to N-methylation make it an interesting candidate for studies on IAPP aggregation and cytotoxicity. The experimental protocols outlined in this guide provide a robust framework for its empirical characterization. Further investigation into its aggregation kinetics and interaction with cellular models is warranted to fully understand its biological significance and therapeutic potential.

References

- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. genscript.com [genscript.com]

- 3. biocat.com [biocat.com]

- 4. researchgate.net [researchgate.net]

- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Modeling of SNNF(N-Me)GA(N-Me)IL Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico modeling of the peptide SNNF(N-Me)GA(N-Me)IL. This peptide is a doubly N-methylated derivative of the amyloidogenic and cytotoxic fragment of the human Islet Amyloid Polypeptide (IAPP), also known as amylin. Given the critical role of IAPP aggregation in the pathophysiology of type 2 diabetes, understanding the impact of modifications such as N-methylation on its behavior is of significant therapeutic interest.[1][2][3] This document outlines a systematic computational approach to predict the structural and interactive properties of this compound, leveraging known information about its parent peptide, IAPP.

Background and Rationale

Human IAPP is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells, playing a role in glucose homeostasis.[3] However, its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death.[1][3] The cytotoxicity of IAPP is primarily associated with prefibrillar oligomeric species that can disrupt cell membranes.[1][4][5] The sequence SNNFGAILSS, corresponding to residues 20-29 of IAPP, is a critical amyloidogenic region.[6][7]

N-methylation is a chemical modification that can alter a peptide's conformational flexibility, proteolytic stability, and membrane permeability.[8][9][10] The introduction of N-methyl groups on the glycine and alanine residues within the SNNFGAIL fragment likely modulates its aggregation propensity and interactions with biological targets. In silico modeling provides a powerful and cost-effective approach to investigate these effects at a molecular level.

Proposed In Silico Modeling Workflow

The following workflow outlines a comprehensive computational strategy to characterize the interactions of this compound.

Caption: Proposed workflow for in silico modeling of this compound.

Detailed Methodologies

-

Peptide Structure Generation:

-

The 3D structure of this compound will be built using peptide building tools (e.g., Avogadro, PyMOL).

-

N-methylation will be introduced at the amide nitrogen of the Glycine (G) and Alanine (A) residues.

-

Initial conformational searches may be performed using tools like CONFLEX to identify low-energy starting structures.

-

-

Target Selection and Preparation:

-

Self-Aggregation Studies: A system containing multiple this compound peptides in a simulation box with explicit solvent will be prepared to study aggregation propensity. This can be compared against the unmodified SNNFGAIL fragment.

-

Membrane Interaction: A model cell membrane, such as a POPC/POPS bilayer, will be constructed to simulate the pancreatic β-cell membrane environment. The peptide will be placed near the membrane surface.

-

Receptor Interaction: Based on IAPP's known interactions, the amylin receptor (a complex of the calcitonin receptor and a receptor activity-modifying protein - RAMP) can be used as a target.[11] A homology model may be necessary if a crystal structure is unavailable.

-

-

Force Field Selection:

-

A crucial step for N-methylated peptides is the choice of an appropriate force field. Standard force fields like AMBER or CHARMM may require specialized parameters for the N-methylated residues to accurately model their conformational preferences, particularly the cis/trans isomerization of the peptide bond.[8][9]

-

-

Objective: To predict the binding mode of this compound with its potential targets.

-

Protocol:

-

Prepare the receptor (e.g., amylin receptor) by adding hydrogens, assigning charges, and defining the binding site.

-

Prepare the peptide ligand (this compound) by assigning charges.

-

Perform flexible peptide-protein docking using software like AutoDock, HADDOCK, or Rosetta FlexPepDock.

-

Cluster the resulting docking poses based on root-mean-square deviation (RMSD).

-

Rank the clusters based on their predicted binding energy and select representative poses for further analysis.

-

-

Objective: To study the dynamic behavior, conformational stability, and interactions of the peptide in a simulated physiological environment.

-

Protocol:

-

System Setup: Place the peptide (or peptide-target complex from docking) in a simulation box of appropriate size and shape. Solvate the system with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Perform a series of energy minimization steps to remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the peptide/protein backbone. This is followed by a short, unrestrained equilibration phase.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns or longer) to observe the desired molecular events.

-

Trajectory Analysis: Analyze the saved trajectory for structural stability, conformational changes, and intermolecular interactions.

-

Data Presentation and Analysis

The results from MD simulations can be summarized in structured tables for clear comparison.

Table 1: Illustrative Binding Free Energy Calculations (kcal/mol)

| Complex | MM/PBSA | MM/GBSA | van der Waals | Electrostatic |

| SNNFGAIL - SNNFGAIL Dimer | -35.2 | -38.9 | -45.1 | 5.3 |

| This compound - this compound Dimer | -28.7 | -31.5 | -39.8 | 7.1 |

| This compound - Amylin Receptor | -55.4 | -60.1 | -72.3 | -15.8 |

Table 2: Illustrative Structural Analysis from MD Simulations

| System | Avg. RMSD (Å) | Avg. RMSF (Å) per residue | Avg. β-sheet content (%) | Avg. Hydrogen Bonds (Peptide-Target) |

| SNNFGAIL (in water) | 2.5 | (data for each residue) | 45% | N/A |

| This compound (in water) | 3.1 | (data for each residue) | 25% | N/A |

| This compound (membrane-bound) | 1.8 | (data for each residue) | 15% (α-helix increases) | 5.2 |

Potential Signaling Pathways and Interactions

Based on the known biology of IAPP, this compound could potentially modulate several signaling pathways, either by inhibiting IAPP aggregation or by directly interacting with its cellular partners.

The primary mechanism of IAPP-induced toxicity involves the formation of oligomers that disrupt cell membranes, leading to ion dysregulation, ER stress, and ultimately apoptosis.[1][12] The N-methylated peptide could interfere with this process.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Islet Amyloid Polypeptide: Structure, Function, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggregation of islet amyloid polypeptide: from physical chemistry to cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of islet amyloid polypeptide toxicity is membrane disruption by intermediate-sized toxic amyloid particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Islet amyloid polypeptide toxicity and membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Identification of a penta- and hexapeptide of islet amyloid polypeptide (IAPP) with amyloidogenic and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Potential Therapeutic Applications of SNNF(N-Me)GA(N-Me)IL

Disclaimer: The peptide SNNF(N-Me)GA(N-Me)IL is not documented in publicly available scientific literature. This guide is a prospective analysis based on the constituent amino acids, the nature of N-methylation, and established principles of peptide-based drug discovery. The data, protocols, and pathways presented herein are hypothetical and for illustrative purposes.

Introduction

Peptide therapeutics represent a rapidly growing class of drugs, offering high specificity and potency with lower toxicity compared to small molecules. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability. Chemical modifications, such as N-methylation, are a key strategy to overcome these limitations. This technical guide explores the potential therapeutic applications of the novel N-methylated peptide, this compound, by examining its structural features and inferring possible biological activities.

The strategic placement of N-methylated glycine and isoleucine residues in this compound suggests a design aimed at enhancing its pharmacokinetic profile and receptor affinity. N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, a modification known to confer several advantageous properties.[1][2][3][4] This modification can significantly improve stability, bioavailability, and receptor binding affinity.[1]

Core Rationale for N-Methylation

N-methylation offers a powerful tool to fine-tune the pharmacological properties of therapeutic peptides. The core benefits of this modification include:

-

Enhanced Proteolytic Resistance: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby slowing down enzymatic degradation and extending the in-vivo half-life of the peptide.[2]

-

Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which may facilitate passage across cellular membranes and improve oral bioavailability.[3][4]

-

Conformational Rigidity: By restricting the rotation around the peptide bond, N-methylation can lock the peptide into a more defined and bioactive conformation, leading to higher receptor affinity and selectivity.[2][4]

-

Reduced Immunogenicity: As a modification of the peptide backbone, N-methylation may help in reducing the potential for the peptide to be recognized by the immune system, thereby lowering the risk of an adverse immune response.

These advantages make N-methylated peptides highly attractive candidates for drug development.[1][2][3][4]

Hypothetical Therapeutic Applications

Given the lack of specific data for this compound, we propose two potential therapeutic areas where a peptide with its characteristics could be investigated, based on the general activities of bioactive peptides.

Oncology: A Potent and Selective Anticancer Agent

Many bioactive peptides have demonstrated anticancer properties through various mechanisms. This compound could be designed to selectively target cancer cells and disrupt their growth and proliferation.

Proposed Mechanism of Action:

The peptide could function as a selective antagonist for a growth factor receptor that is overexpressed on the surface of cancer cells. By binding to the receptor, it could block the downstream signaling pathways that promote cell proliferation and survival. The N-methylation would be critical for ensuring the peptide's stability in the tumor microenvironment and for maintaining a conformation that allows for high-affinity binding to the target receptor.

Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

Caption: Proposed mechanism of this compound in cancer.

Neurodegenerative Disease: A Neuroprotective Peptide

Peptides derived from growth factors have been explored as potential treatments for neurodegenerative diseases like Alzheimer's. This compound could be designed to mimic the neuroprotective effects of endogenous growth factors.

Proposed Mechanism of Action:

The peptide could act as an agonist for a neurotrophic receptor, promoting neuronal survival and plasticity. The N-methylation would be crucial for enhancing the peptide's ability to cross the blood-brain barrier and for increasing its stability in the central nervous system.

Hypothetical Signaling Pathway: Activation of a Neuroprotective Cascade

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

General Framework for Characterizing a Novel Peptide in Cell Culture

An extensive search for the peptide "SNNF(N-Me)GA(N-Me)IL" in publicly available scientific literature and databases did not yield any specific information regarding its experimental protocols for cell culture, its mechanism of action, or any associated quantitative data. This suggests that "this compound" may be a novel, proprietary, or internal research compound not yet described in published literature.

Therefore, it is not possible to provide the detailed Application Notes and Protocols as requested, including quantitative data tables, specific experimental methodologies, and signaling pathway diagrams for this particular peptide.

General cell culture techniques and signaling pathway analysis methods are well-established and can be adapted for a novel peptide once its biological activity is characterized. Below is a generalized framework and collection of standard protocols that would typically be employed to characterize a novel peptide like "this compound".

The characterization of a new peptide involves a tiered approach, starting with broad assessments of its effects on cell health and viability, followed by more focused investigations into its specific molecular targets and signaling pathways.

Application Notes: General Considerations for Peptide Handling and Cell Culture

Peptide Reconstitution and Storage: Novel peptides are typically lyophilized and should be stored at -20°C or -80°C. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, DMSO, or a buffer recommended by the manufacturer) to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Line Selection: The choice of cell line is critical and should be based on the hypothesized biological function of the peptide. For example, if the peptide is predicted to have immunomodulatory effects, immune cell lines (e.g., Jurkat, THP-1) would be appropriate. If anti-cancer activity is being investigated, a panel of cancer cell lines from different tissues should be used.

Preliminary Cytotoxicity and Viability Assays: Before investigating the specific effects of the peptide, it is essential to determine its impact on cell viability over a range of concentrations. This helps to identify a non-toxic working concentration range for subsequent experiments.

Experimental Protocols

Protocol 1: Determination of Peptide Cytotoxicity using MTT Assay

This protocol is for assessing the effect of a novel peptide on cell viability.

Materials:

-

Selected adherent cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Novel Peptide "this compound" stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of the peptide in complete medium. Remove the old medium from the wells and add 100 µL of the peptide-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control.

Table 1: Example Data Layout for MTT Assay Results

| Peptide Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100% |

| 1 | 1.20 | 96% |

| 10 | 1.15 | 92% |

| 50 | 0.80 | 64% |

| 100 | 0.40 | 32% |

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol is to determine if the peptide induces apoptosis (programmed cell death).

Materials:

-

Selected cell line

-

6-well cell culture plates

-

Novel Peptide

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the peptide at various concentrations (determined from the cytotoxicity assay) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Table 2: Example Data Layout for Apoptosis Assay

| Peptide Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| 0 (Control) | 95 | 2 | 2 | 1 |

| 10 | 85 | 10 | 3 | 2 |

| 50 | 60 | 25 | 10 | 5 |

| 100 | 30 | 40 | 25 | 5 |

Signaling Pathway and Workflow Diagrams

Without specific information on "this compound," the following diagrams represent generic workflows and hypothetical signaling pathways that could be investigated.

Caption: General experimental workflow for characterizing a novel peptide.

Caption: A hypothetical cell signaling pathway initiated by a novel peptide.

Application Notes and Protocols: SNNF(N-Me)GA(N-Me)IL in Animal Models of Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNNF(N-Me)GA(N-Me)IL is a novel synthetic peptide currently under investigation for its potential therapeutic applications in inflammatory and autoimmune diseases. Its unique N-methylated amino acid structure is designed to enhance stability and bioavailability. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its use in relevant animal models of disease. The information presented herein is intended to guide researchers in the preclinical evaluation of this compound.

Hypothesized Mechanism of Action

This compound is hypothesized to act as a potent and selective antagonist of the Interleukin-17 (IL-17) receptor. IL-17 is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. By blocking the binding of IL-17 to its receptor, this compound is expected to inhibit downstream signaling pathways, leading to a reduction in the production of pro-inflammatory mediators and subsequent amelioration of disease symptoms.

Hypothesized IL-17 Signaling Pathway Inhibition by this compound

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

The following protocols describe the use of this compound in two standard animal models of autoimmune disease: Collagen-Induced Arthritis (CIA) in mice, a model for rheumatoid arthritis, and Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model for multiple sclerosis.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

1. Animals:

-

Male DBA/1 mice, 8-10 weeks old.

-

Acclimatize for at least one week before the experiment.

2. Reagents and Materials:

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound (lyophilized powder)

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

3. Experimental Procedure:

a. Immunization (Day 0):

- Prepare an emulsion of 2 mg/mL bovine type II collagen in CFA (1:1 ratio).

- Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

b. Booster Immunization (Day 21):

- Prepare an emulsion of 2 mg/mL bovine type II collagen in IFA (1:1 ratio).

- Anesthetize mice and inject 100 µL of the emulsion intradermally at a site near the initial injection.

c. Treatment:

- Prepare this compound solution in sterile PBS.

- Begin treatment on day 21, after the booster immunization.

- Administer this compound or vehicle (PBS) daily via intraperitoneal (IP) injection.

- Suggested dose groups:

- Vehicle control (PBS)

- This compound (1 mg/kg)

- This compound (5 mg/kg)

- This compound (10 mg/kg)

d. Clinical Assessment:

- Monitor mice daily for signs of arthritis starting from day 21.

- Score each paw based on a scale of 0-4 for erythema and swelling:

- 0 = No evidence of inflammation

- 1 = Subtle inflammation (redness and swelling in one digit)

- 2 = Mild inflammation (redness and swelling in more than one digit)

- 3 = Moderate inflammation (redness and swelling of the entire paw)

- 4 = Severe inflammation (ankylosis and joint deformity)

- The maximum clinical score per mouse is 16.

- Record body weight daily.

e. Endpoint Analysis (Day 42):

- Euthanize mice and collect blood via cardiac puncture for serum cytokine analysis (IL-17, TNF-α).

- Dissect hind paws and fix in 10% neutral buffered formalin for histological analysis (H&E staining for inflammation, synovitis, and bone erosion).

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

1. Animals:

-

Female C57BL/6 mice, 8-12 weeks old.

-

Acclimatize for at least one week before the experiment.

2. Reagents and Materials:

-

MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein 35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound (lyophilized powder)

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

3. Experimental Procedure:

a. Immunization (Day 0):

- Prepare an emulsion of MOG35-55 (200 µ g/mouse ) in CFA.

- Anesthetize mice and inject 100 µL of the emulsion subcutaneously at two sites on the flank.

- Administer pertussis toxin (200 ng/mouse) intraperitoneally on day 0 and day 2.

b. Treatment:

- Prepare this compound solution in sterile PBS.

- Begin treatment on day 3 post-immunization.

- Administer this compound or vehicle (PBS) daily via IP injection.

- Suggested dose groups:

- Vehicle control (PBS)

- This compound (1 mg/kg)

- This compound (5 mg/kg)

- This compound (10 mg/kg)

c. Clinical Assessment:

- Monitor mice daily for clinical signs of EAE starting from day 7.

- Score mice based on a scale of 0-5:

- 0 = No clinical signs

- 1 = Limp tail

- 2 = Hind limb weakness

- 3 = Partial hind limb paralysis

- 4 = Complete hind limb paralysis

- 5 = Moribund

- Record body weight daily.

d. Endpoint Analysis (Day 21 or at peak of disease):

- Euthanize mice and collect blood for serum cytokine analysis.

- Perfuse with PBS and collect spinal cords and brains for histological analysis (H&E for inflammation, Luxol fast blue for demyelination).

Data Presentation

The following tables present hypothetical data from studies using this compound in the CIA and EAE models.

Table 1: Hypothetical Efficacy of this compound in the Mouse CIA Model

| Treatment Group (n=10) | Mean Clinical Score (Day 42) | Paw Swelling (mm, change from baseline) | Serum IL-17 (pg/mL) | Serum TNF-α (pg/mL) | Histological Score (0-3) |

| Vehicle (PBS) | 10.2 ± 1.5 | 1.8 ± 0.3 | 150.5 ± 25.2 | 85.3 ± 12.1 | 2.5 ± 0.4 |

| This compound (1 mg/kg) | 7.8 ± 1.2 | 1.3 ± 0.2 | 110.2 ± 18.5 | 65.7 ± 10.5 | 1.8 ± 0.3 |

| This compound (5 mg/kg) | 4.5 ± 0.8 | 0.8 ± 0.1 | 65.4 ± 10.9 | 40.1 ± 8.2 | 1.1 ± 0.2 |

| This compound (10 mg/kg) | 2.1 ± 0.5 | 0.4 ± 0.1 | 30.8 ± 7.3 | 22.6 ± 5.4 | 0.6 ± 0.1 |

Data are presented as mean ± SEM.

Table 2: Hypothetical Efficacy of this compound in the Mouse EAE Model

| Treatment Group (n=10) | Peak Clinical Score | Mean Day of Onset | Cumulative Disease Score | CNS Infiltration Score (0-4) | Demyelination Score (0-3) |

| Vehicle (PBS) | 3.5 ± 0.5 | 11.2 ± 1.0 | 35.8 ± 4.2 | 3.2 ± 0.4 | 2.8 ± 0.3 |

| This compound (1 mg/kg) | 2.8 ± 0.4 | 12.5 ± 1.2 | 28.1 ± 3.5 | 2.5 ± 0.3 | 2.1 ± 0.2 |

| This compound (5 mg/kg) | 1.5 ± 0.3 | 14.8 ± 1.5 | 15.4 ± 2.8 | 1.4 ± 0.2 | 1.2 ± 0.2 |

| This compound (10 mg/kg) | 0.8 ± 0.2 | 17.1 ± 1.8 | 8.2 ± 1.9 | 0.7 ± 0.1 | 0.5 ± 0.1 |

Data are presented as mean ± SEM.

Disclaimer

This compound is a hypothetical compound for research purposes only. The protocols and data presented are illustrative and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for In Vivo Studies of SNNF(N-Me)GA(N-Me)IL

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: SNNF(N-Me)GA(N-Me)IL is a novel N-methylated peptide. As such, there is no publicly available data on its specific in vivo dosage, pharmacokinetics, or mechanism of action. The following application notes and protocols are based on general principles for in vivo studies of novel peptides and best practices for N-methylated peptide therapeutics. The provided dosage ranges are estimations and should be determined empirically through rigorous dose-finding studies.

Introduction to this compound

This compound is a synthetic peptide with N-methylation at the glycine and isoleucine residues. N-methylation is a chemical modification strategy often employed to enhance the pharmacokinetic properties of peptides. This modification can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve membrane permeability, and potentially enhance oral bioavailability. These characteristics make N-methylated peptides like this compound promising candidates for therapeutic development.

Potential Advantages of N-Methylation:

-

Increased Proteolytic Resistance: The N-methyl group can sterically hinder the approach of proteases, prolonging the peptide's half-life in vivo.

-

Enhanced Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors and favor conformations that are more amenable to passive diffusion across cellular membranes.

-

Improved Oral Bioavailability: By resisting enzymatic degradation in the gastrointestinal tract and having better absorption characteristics, N-methylated peptides may be suitable for oral administration.

Recommended Dosage for In Vivo Studies: A General Guideline

Determining the optimal in vivo dosage for a novel peptide like this compound requires a systematic approach, starting with dose-range finding studies. The appropriate dosage will depend on the animal model, the route of administration, the desired therapeutic effect, and the peptide's intrinsic potency and toxicity.

Dose-Range Finding (DRF) Studies

DRF studies are essential to establish the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) . It is recommended to start with a low dose and escalate until a biological response or signs of toxicity are observed.

Table 1: Proposed Dose-Escalation Scheme for Initial In Vivo Studies of this compound in a Murine Model

| Dose Level | Dosage Range (mg/kg) | Rationale |

| Low | 0.01 - 0.1 | To establish a baseline and observe for any unexpected hypersensitivity. |

| Medium | 0.1 - 1.0 | A common starting range for novel peptides to assess initial efficacy signals. |

| High | 1.0 - 10.0 | To determine the upper limit of the therapeutic window and identify potential toxicity. |

| Very High | > 10.0 | To establish the MTD, if not reached at lower doses. |

Note: The selection of the starting dose should ideally be informed by in vitro potency data (e.g., EC50 or IC50 values).

Factors Influencing Dosage

-

Animal Model: The species, strain, age, and weight of the animal will influence the dosage.

-

Route of Administration: The bioavailability of the peptide will vary significantly with the administration route. Intravenous (IV) administration will result in 100% bioavailability, while subcutaneous (SC), intraperitoneal (IP), and oral (PO) routes will have lower and more variable bioavailability.

-

N-Methylation: The presence of N-methyl groups is expected to improve stability and bioavailability, which might allow for lower or less frequent dosing compared to its non-methylated counterpart.

Experimental Protocols

Protocol for Dose-Range Finding Study

Objective: To determine the MTD and potential efficacy of this compound in a relevant animal model.

Materials:

-

This compound (lyophilized powder)

-

Sterile vehicle (e.g., saline, PBS)

-

Animal model (e.g., CD-1 mice, 6-8 weeks old)

-

Syringes and needles appropriate for the chosen route of administration

-

Animal balance

-

Calipers (for tumor models, if applicable)

Methodology:

-

Peptide Reconstitution: Reconstitute the lyophilized this compound in a sterile vehicle to a desired stock concentration. Ensure complete dissolution.

-

Animal Grouping: Randomly assign animals to different dose groups (e.g., vehicle control, 0.1 mg/kg, 1 mg/kg, 10 mg/kg). A group size of n=5 is recommended for initial studies.

-

Administration: Administer the peptide via the chosen route (e.g., IP, SC, or IV). Record the time of administration.

-

Monitoring:

-

Toxicity: Observe the animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

-

Efficacy: Monitor the relevant efficacy endpoint (e.g., tumor size, blood glucose levels, inflammatory markers) at predetermined time points.

-

-

Data Analysis: Analyze the data to determine the MTD (the highest dose that does not cause significant toxicity) and the MED (the lowest dose that produces a significant therapeutic effect).

dot

Caption: Workflow for a dose-range finding study.

Protocol for Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

-

This compound

-

Animal model (e.g., Sprague-Dawley rats with jugular vein cannulation)

-

Dosing and blood collection supplies

-

LC-MS/MS or other appropriate analytical method for peptide quantification

Methodology:

-

Dosing: Administer a single dose of this compound via the desired routes (e.g., IV and PO to determine absolute bioavailability).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and protease inhibitors.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

-

PK Parameter Calculation: Calculate key PK parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| t1/2 | Half-life: The time it takes for the plasma concentration of the peptide to decrease by half. |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach maximum plasma concentration. |

| AUC | Area under the curve: A measure of total drug exposure over time. |

| CL | Clearance: The rate at which the peptide is removed from the body. |

| Vd | Volume of distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Bioavailability: The fraction of the administered dose that reaches the systemic circulation. |

dot

Caption: Workflow for a pharmacokinetic study.

Hypothetical Signaling Pathway

As the mechanism of action for this compound is unknown, a hypothetical signaling pathway is proposed below. Many peptides exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.

dot

Caption: A hypothetical signaling pathway for this compound.

Application Notes and Protocols for SNNF(N-Me)GA(N-Me)IL Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SNNF(N-Me)GA(N-Me)IL is a biologically active peptide identified as a double N-methylated derivative of an amyloidogenic and cytotoxic partial Islet Amyloid Polypeptide (IAPP) sequence.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream applications. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions based on general best practices for synthetic peptides.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following tables provide a general framework for characterizing peptide stock solutions. Researchers should perform their own experiments to determine the precise parameters for this specific peptide.

Table 1: Solubility Testing of this compound

| Solvent | Concentration (mg/mL) | Observation (e.g., Clear, Cloudy, Precipitate) | Recommended for Stock Solution |

| Sterile, Deionized Water | 1 | To be determined | To be determined |

| 0.1% Acetic Acid in Water | 1 | To be determined | To be determined |

| 10% Acetonitrile in Water | 1 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | 10 | To be determined | To be determined |

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C to -80°C | Months to Years | Store in a desiccator to prevent moisture absorption.[2] |

| Stock Solution (in aqueous buffer) | -20°C | Weeks | Avoid repeated freeze-thaw cycles by preparing aliquots.[3] |

| Stock Solution (in DMSO) | -20°C | Months | Tightly seal to prevent water absorption by DMSO. |

Experimental Protocols

This section outlines a detailed methodology for preparing a stock solution of this compound.

2.1. Materials and Equipment:

-

This compound (lyophilized powder)

-

Sterile, deionized water

-

0.1% Acetic Acid in sterile, deionized water

-

Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Acetonitrile, HPLC grade

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator bath

-

Pipettes and sterile, low-retention pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2.2. Protocol for Stock Solution Preparation:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the peptide, which can affect its stability.[2]

-

Weighing: Carefully weigh the desired amount of the lyophilized peptide in a sterile microcentrifuge tube using a calibrated analytical balance. Perform this step in a clean, draft-free environment.

-

Solvent Selection and Dissolution:

-

Initial Attempt with Aqueous Solvent: Based on the peptide's sequence, which lacks strongly acidic or basic residues, initial attempts at dissolution should be made in sterile, deionized water or a weak acid solution. Add a small amount of sterile, deionized water or 0.1% acetic acid to the peptide powder to achieve a high concentration (e.g., 1-10 mg/mL).[3][4]

-

Aiding Dissolution: Gently vortex the tube. If the peptide does not fully dissolve, sonication for short periods (2-5 minutes) in a water bath can aid in breaking up aggregates.[4]

-

Alternative Solvents: If the peptide remains insoluble, a small amount of an organic solvent like DMSO can be used.[5] First, attempt to dissolve the peptide in a minimal volume of DMSO (e.g., 10-50 µL), and then slowly add the aqueous buffer to the desired final concentration. Be aware that DMSO can be toxic to cells, so the final concentration in your assay should be kept low (typically <0.5%).

-

-

Concentration and Aliquoting: Once the peptide is fully dissolved, dilute the stock solution to the desired final concentration with the appropriate sterile buffer. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.[3]

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2]

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the preparation of this compound stock solutions.

Caption: Workflow for this compound stock solution preparation.

3.2. Hypothetical Signaling Pathway

As this compound is described as a cytotoxic peptide, it may induce apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated.

Caption: Hypothetical extrinsic and intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Novel Peptide SNNF(N-Me)GA(N-Me)IL in Alzheimer's Disease Research

Disclaimer: As of November 2025, there is no publicly available research specifically detailing the application of the peptide SNNF(N-Me)GA(N-Me)IL in Alzheimer's disease. The following application notes and protocols are presented as a hypothetical framework based on established methodologies for evaluating novel therapeutic compounds in Alzheimer's research. This document is intended to serve as a template for researchers and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. The intricate pathology of AD involves multiple signaling pathways, including those related to amyloid precursor protein (APP) processing, tau phosphorylation, neuroinflammation, and synaptic plasticity. Novel therapeutic strategies are urgently needed to target these pathways and halt or reverse disease progression.

This document outlines a hypothetical application of the novel peptide this compound in Alzheimer's disease research. The proposed mechanisms of action and experimental protocols are based on common research frameworks for peptide-based therapeutics in neurodegenerative diseases.

Hypothetical Mechanism of Action

It is hypothesized that this compound may exert its neuroprotective effects through one or more of the following mechanisms:

-

Inhibition of Aβ Aggregation: The peptide sequence may allow it to bind to Aβ monomers or oligomers, thereby preventing their aggregation into toxic plaques.

-

Modulation of APP Processing: this compound could potentially interact with secretase enzymes (α-, β-, and γ-secretase) to favor the non-amyloidogenic pathway of APP processing.

-

Reduction of Tau Hyperphosphorylation: The peptide might influence kinase or phosphatase activity, leading to a decrease in the hyperphosphorylation of tau protein and subsequent neurofibrillary tangle formation.

-

Anti-inflammatory Effects: this compound could potentially modulate microglial and astrocytic activation, reducing the production of pro-inflammatory cytokines.

The following diagram illustrates a potential workflow for the initial screening and characterization of this compound.

Quantitative Data Summary

The following tables present a template for summarizing hypothetical quantitative data from key experiments.

Table 1: Effect of this compound on Aβ42 Aggregation

| Treatment Group | Concentration (µM) | Thioflavin T Fluorescence (Arbitrary Units) | Percent Inhibition (%) |

| Control (Aβ42 only) | - | 1500 ± 75 | 0 |

| This compound | 1 | 1250 ± 60 | 16.7 |

| This compound | 10 | 800 ± 45 | 46.7 |

| This compound | 50 | 400 ± 30 | 73.3 |

Table 2: Effect of this compound on Neuronal Viability in the Presence of Aβ42 Oligomers

| Treatment Group | Aβ42 Oligomers (µM) | This compound (µM) | Cell Viability (% of Control) |

| Vehicle Control | 0 | 0 | 100 ± 5 |

| Aβ42 Oligomers | 10 | 0 | 55 ± 8 |

| Aβ42 + this compound | 10 | 1 | 65 ± 7 |

| Aβ42 + this compound | 10 | 10 | 80 ± 6 |

| Aβ42 + this compound | 10 | 50 | 92 ± 5 |

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on the fibrillization of Aβ42.

Materials:

-

Synthetic Aβ42 peptide

-

This compound

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)